molecular formula C12H14FNO3 B14192877 Methyl (2s)-2-(4-fluorophenyl)morpholine-4-carboxylate CAS No. 920799-02-6

Methyl (2s)-2-(4-fluorophenyl)morpholine-4-carboxylate

Cat. No.: B14192877
CAS No.: 920799-02-6
M. Wt: 239.24 g/mol
InChI Key: JZQYKOKLGYLTDQ-LLVKDONJSA-N
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Description

Methyl (2s)-2-(4-fluorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a fluorophenyl group attached to the morpholine ring, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2s)-2-(4-fluorophenyl)morpholine-4-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with morpholine to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2s)-2-(4-fluorophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2s)-2-(4-fluorophenyl)morpholine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl (2s)-2-(4-fluorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The fluorophenyl group enhances its binding affinity to these targets, while the morpholine ring provides structural stability. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2s)-2-(4-chlorophenyl)morpholine-4-carboxylate
  • Methyl (2s)-2-(4-bromophenyl)morpholine-4-carboxylate
  • Methyl (2s)-2-(4-methylphenyl)morpholine-4-carboxylate

Uniqueness

Methyl (2s)-2-(4-fluorophenyl)morpholine-4-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s reactivity, binding affinity, and overall stability compared to its chloro, bromo, and methyl analogs.

Properties

CAS No.

920799-02-6

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

methyl (2S)-2-(4-fluorophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C12H14FNO3/c1-16-12(15)14-6-7-17-11(8-14)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m1/s1

InChI Key

JZQYKOKLGYLTDQ-LLVKDONJSA-N

Isomeric SMILES

COC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)F

Canonical SMILES

COC(=O)N1CCOC(C1)C2=CC=C(C=C2)F

Origin of Product

United States

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